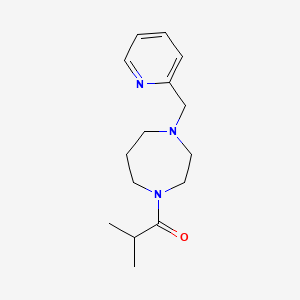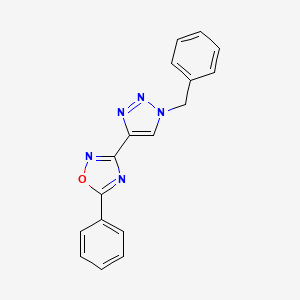
3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-phenyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-phenyl-1,2,4-oxadiazole is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound is a triazole derivative that has been synthesized using various methods. It has been found to exhibit significant biological activity, making it an important molecule for scientific research.
Mécanisme D'action
The exact mechanism of action of 3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-phenyl-1,2,4-oxadiazole is not yet fully understood. However, it has been suggested that the compound may work by inhibiting certain enzymes or proteins that are involved in various biological processes. For example, it has been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways. It has also been found to inhibit the activity of certain enzymes that are involved in DNA replication.
Biochemical and Physiological Effects:
The compound this compound has been found to exhibit various biochemical and physiological effects. For example, it has been found to inhibit the growth of various cancer cells, including lung cancer, breast cancer, and colon cancer cells. It has also been found to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been found to exhibit anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-phenyl-1,2,4-oxadiazole in lab experiments is its potential to exhibit significant biological activity. This makes it a valuable tool for researchers who are studying various biological processes. Additionally, the compound is relatively easy to synthesize, which makes it accessible to a wide range of researchers.
However, there are also some limitations to using this compound in lab experiments. For example, it may exhibit toxicity at high concentrations, which can limit its usefulness in certain applications. Additionally, the exact mechanism of action of the compound is not yet fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-phenyl-1,2,4-oxadiazole. One promising area of research is the development of new drugs based on the compound's biological activity. Another potential direction is the study of the compound's mechanism of action, which may lead to a better understanding of various biological processes. Additionally, further research may be needed to fully explore the compound's potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of 3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-phenyl-1,2,4-oxadiazole has been achieved using different methods. One of the most commonly used methods involves the reaction of benzyl azide and phenylacetylene with copper (I) iodide as a catalyst in a solvent such as dimethylformamide. This reaction leads to the formation of the triazole ring, which is then cyclized with the help of phosphorus oxychloride to form the oxadiazole ring. The yield of this reaction is typically around 70-80%.
Applications De Recherche Scientifique
The compound 3-(1-benzyl-1H-1,2,3-triazol-4-yl)-5-phenyl-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research has been in the field of medicinal chemistry. The compound has been found to exhibit significant biological activity, including antitumor, antimicrobial, and antifungal properties. It has also been found to exhibit inhibitory effects on various enzymes, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
3-(1-benzyltriazol-4-yl)-5-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c1-3-7-13(8-4-1)11-22-12-15(19-21-22)16-18-17(23-20-16)14-9-5-2-6-10-14/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKMASUHKOTEJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)C3=NOC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-{1-methyl-2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-1-cyclobutanecarboxamide](/img/structure/B7548725.png)

![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7548745.png)
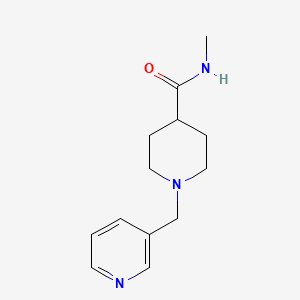
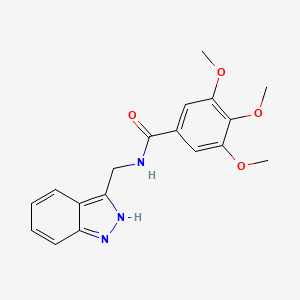

![2-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-8-methylimidazo[1,2-a]pyridine](/img/structure/B7548786.png)
![1-[3-(Propionylamino)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7548787.png)
![5-ethyl-N-(4-ethylbenzyl)-2-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-3-carboxamide](/img/structure/B7548790.png)

![N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7548811.png)
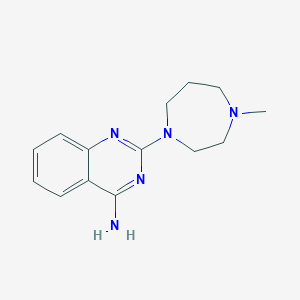
![N-[(3-chloro-4-fluorophenyl)methyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide](/img/structure/B7548821.png)
